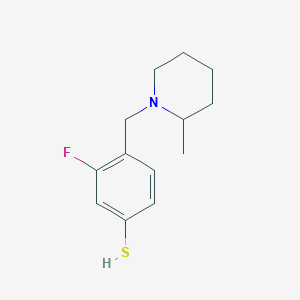

3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol

Descripción

3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol (CAS: 1443302-64-4) is a fluorinated aromatic thiol derivative featuring a 2-methylpiperidinylmethyl substituent. Its molecular formula is C₁₃H₁₈FNS, with a molecular weight of 239.35 g/mol .

Propiedades

IUPAC Name |

3-fluoro-4-[(2-methylpiperidin-1-yl)methyl]benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNS/c1-10-4-2-3-7-15(10)9-11-5-6-12(16)8-13(11)14/h5-6,8,10,16H,2-4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKBVAGQPSSMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=C(C=C2)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidine Derivative: The synthesis begins with the preparation of 2-methylpiperidine, which is then reacted with a suitable benzyl halide to form the piperidine derivative.

Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom into the aromatic ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

Formation of the Benzenethiol Group: The final step involves the introduction of the thiol group. This can be done through nucleophilic substitution reactions using thiolating agents like thiourea or sodium hydrosulfide.

Industrial Production Methods

Industrial production of 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Corresponding sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The presence of the fluorine atom and the piperidine ring can influence its binding affinity and selectivity towards these targets.

Comparación Con Compuestos Similares

Table 1: Structural Analogues and Substituent Differences

Physicochemical Properties

Lipophilicity and Solubility

- The 2-methylpiperidinyl group in the target compound introduces moderate lipophilicity (logP ~2.5–3.0 estimated), compared to: 3-Fluoro-4-[(iso-propyloxy)methyl]benzenethiol: Higher logP (~3.5–4.0) due to the non-polar iso-propyloxy group . 3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol: Lower logP (~1.5–2.0) due to the polar piperazino group .

Acidity of Thiol Group

- The meta-fluorine atom in the target compound slightly enhances the acidity of the thiol group (pKa ~8.5–9.0) compared to non-fluorinated analogues (pKa ~10–11) due to electron-withdrawing effects .

Comparison with Analogues:

- 3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol: Synthesized using ethylpiperazine, which offers faster kinetics due to higher nucleophilicity .

- 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzenethiol : Similar synthesis but with regioselective fluorine placement challenges .

Commercial Availability and Accessibility

Actividad Biológica

3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorine atom and a thiol group. These characteristics contribute to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C₁₃H₁₈FNS

- Molecular Weight : 251.35 g/mol

- Structure : The compound features a benzene ring substituted with a fluorine atom at the meta position and a thiol group, along with a 2-methylpiperidine moiety.

The biological activity of 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol is influenced by its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity and metabolic stability, facilitating effective interactions with biological membranes. The thiol group can participate in redox reactions, potentially modulating the activity of target proteins.

Anticancer Activity

Compounds containing piperidine and thiol groups have been investigated for their anticancer properties. In vitro studies suggest that such compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and interfere with signaling pathways involved in tumor growth.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol | MCF7 | TBD | Induces apoptosis |

| Analog A | HepG2 | 0.25 | AMPK activation |

| Analog B | HeLa | 6.72 | Cell cycle arrest |

Study 1: Anticancer Potential

In a study exploring the anticancer potential of piperidine derivatives, several compounds were tested against various cancer cell lines. One notable finding was that derivatives similar to 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol exhibited significant cytotoxicity against MCF7 breast cancer cells, with IC50 values ranging from 5 to 10 µM .

Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanism of action for similar thiol-containing compounds. It was found that these compounds could effectively inhibit key enzymes involved in cancer metabolism, leading to reduced cell viability . Such findings suggest that 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzenethiol may also possess similar inhibitory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.